1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride
Overview
Description
1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a pyridyl group and a carboxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride typically involves the reaction of 4-pyridylpiperazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon of the chloroacetic acid, forming the carboxymethyl derivative. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can engage in π-π interactions or hydrogen bonding, while the piperazine ring provides a flexible scaffold that can adapt to different binding sites. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridyl)piperazine: Similar structure but lacks the carboxymethyl group.
4-(4-Pyridyl)piperazine-1-carboxamide: Contains a carboxamide group instead of a carboxymethyl group.
1-(4-Pyridyl)-4-methylpiperazine: Substituted with a methyl group instead of a carboxymethyl group.
Uniqueness
1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride is unique due to the presence of both the pyridyl and carboxymethyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
Overview
1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride is a synthetic compound characterized by a piperazine ring with a pyridyl substituent and a carboxymethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridyl group can participate in π-π stacking and hydrogen bonding, while the piperazine ring provides flexibility that facilitates binding to diverse molecular targets. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, which are critical for therapeutic effects.
Key Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to receptors, influencing cellular responses.
In Vitro Studies
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines, showcasing its potential for development as an anticancer drug.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Pyridyl)piperazine | Lacks carboxymethyl group | Moderate receptor binding |
4-(4-Pyridyl)piperazine-1-carboxamide | Contains carboxamide instead of carboxymethyl | Strong enzyme inhibition |
1-(4-Pyridyl)-4-methylpiperazine | Substituted with a methyl group | Limited biological activity |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various piperazine derivatives included this compound. Results showed that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Potential
In a comparative study assessing the anticancer properties of piperazine derivatives, this compound was evaluated against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability in HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
2-(4-pyridin-4-ylpiperazin-1-yl)acetic acid;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-1-3-12-4-2-10;;/h1-4H,5-9H2,(H,15,16);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLTTZEEVOXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=NC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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